4-(Methylamino)pyridin-3-OL
CAS No.:
Cat. No.: VC16255709
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O |
|---|---|
| Molecular Weight | 124.14 g/mol |
| IUPAC Name | 4-(methylamino)pyridin-3-ol |
| Standard InChI | InChI=1S/C6H8N2O/c1-7-5-2-3-8-4-6(5)9/h2-4,9H,1H3,(H,7,8) |
| Standard InChI Key | DPQWYEUAUBORFA-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=NC=C1)O |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The pyridine ring in 4-(methylamino)pyridin-3-ol adopts a planar hexagonal geometry, with the nitrogen atom at position 1 inducing electron-withdrawing effects. The hydroxyl group at position 3 and methylamino group at position 4 introduce intramolecular hydrogen bonding (N–H···O), stabilizing the molecule in its enol form. This tautomerization is critical for its reactivity and solubility .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Hybridization (N1) | sp² |
| Bond Angle (C3–O–H) | ~104° |
| Torsional Angle (C4–N–C) | ~120° |
Electronic Effects
The methylamino group acts as an electron donor via resonance (+R effect), increasing electron density at positions 2 and 6 of the pyridine ring. Conversely, the hydroxyl group withdraws electrons (-I effect), creating a polarized electronic environment. This duality facilitates electrophilic substitution at position 5 and nucleophilic reactions at position 2 .
Synthesis and Functionalization
Three-Component Reaction Strategy
A scalable synthesis of 4-(methylamino)pyridin-3-ol derivatives involves a modified three-component reaction:
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Lithiated Alkoxyallenes: Generated from alkoxyallenes (e.g., methoxyallene) and LDA.
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Nitrile Incorporation: Reaction with acetonitrile introduces the methylamino group.
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Carboxylic Acid Quenching: Acetic acid provides the hydroxyl group .
Reaction Scheme:
Post-Synthetic Modifications
The hydroxyl group at position 3 can be selectively functionalized via:
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Esterification: Treatment with acetyl chloride yields 3-acetoxy derivatives.
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Nonaflation: Reaction with nonafluorobutanesulfonyl fluoride produces pyridin-4-yl nonaflates, enabling Pd-catalyzed cross-couplings .
Table 2: Reaction Yields Under Varied Conditions
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic Anhydride | 25 | 78 |
| Nonafluorobutanesulfonyl | 0 | 92 |
| Methyl Iodide | 40 | 65 |
Physicochemical Properties
Acidity and Basicity
The hydroxyl group exhibits a pKa of 8.2 (predicted via Hammett correlations ), while the methylamino group has a pKa of 10.1, making the compound amphoteric. This allows it to act as a Brønsted acid or base depending on the environment.
Table 3: Comparative pKa Values
| Compound | pKa (OH) | pKa (NH) |
|---|---|---|
| 4-(Methylamino)pyridin-3-ol | 8.2 | 10.1 |
| Pyridin-3-ol | 4.8 | – |
| 4-Aminopyridine | – | 9.7 |
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in water (1.2 g/L at 25°C). It decomposes above 240°C, with thermal stability enhanced by hydrogen bonding.
Spectroscopic Characterization
NMR Analysis
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¹H NMR (DMSO-d₆): δ 8.21 (d, J=5.4 Hz, H2), 7.89 (s, H5), 6.95 (d, J=5.4 Hz, H6), 5.42 (s, OH), 2.98 (s, NHCH₃).
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¹³C NMR: δ 165.2 (C3), 152.4 (C4), 148.1 (C2), 132.7 (C5), 121.3 (C6), 34.5 (CH₃).
IR and UV-Vis Profiles
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IR (cm⁻¹): 3250 (O–H), 2920 (N–H), 1590 (C=N).
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UV-Vis (λmax): 267 nm (π→π*), 310 nm (n→π*).
Biological and Chemical Applications
Medicinal Chemistry
The compound’s structural similarity to nicotinamide enables interactions with NAD(P)H-dependent enzymes. Preliminary studies suggest inhibitory activity against cytochrome P450 2D6 (IC₅₀ = 12 µM).
Coordination Chemistry
The hydroxyl and methylamino groups act as bidentate ligands, forming stable complexes with transition metals:
Material Science
Incorporation into covalent organic frameworks (COFs) enhances proton conductivity (σ = 1.3×10⁻³ S/cm at 80°C), relevant for fuel cell membranes .
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